molecular formula C9H10O B105451 5-Indanol CAS No. 1470-94-6

5-Indanol

Cat. No. B105451
CAS RN: 1470-94-6
M. Wt: 134.17 g/mol
InChI Key: PEHSSTUGJUBZBI-UHFFFAOYSA-N
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Patent
US06610723B2

Procedure details

The title compound, MS: m/e=244.1 (M+) was obtained as a light yellow oil (96% yield) using trifluoro-methanesulfonic acid indan-5-yl ester obtained in turn from indan-5-ol by treatment with trifluoro-methanesulfonic anhydride, DMAP and triethylamine in CH2Cl2 at −70° C. to 20° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
trifluoro-methanesulfonic acid indan-5-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][S:11]([C:14]([F:17])([F:16])[F:15])(=[O:13])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C(N(CC)CC)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([OH:10])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[F:15][C:14]([F:17])([F:16])[S:11]([O:10][S:11]([C:14]([F:17])([F:16])[F:15])(=[O:12])=[O:10])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
trifluoro-methanesulfonic acid indan-5-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)OS(=O)(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)O
Name
Type
product
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06610723B2

Procedure details

The title compound, MS: m/e=244.1 (M+) was obtained as a light yellow oil (96% yield) using trifluoro-methanesulfonic acid indan-5-yl ester obtained in turn from indan-5-ol by treatment with trifluoro-methanesulfonic anhydride, DMAP and triethylamine in CH2Cl2 at −70° C. to 20° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
trifluoro-methanesulfonic acid indan-5-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][S:11]([C:14]([F:17])([F:16])[F:15])(=[O:13])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C(N(CC)CC)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([OH:10])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[F:15][C:14]([F:17])([F:16])[S:11]([O:10][S:11]([C:14]([F:17])([F:16])[F:15])(=[O:12])=[O:10])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
trifluoro-methanesulfonic acid indan-5-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)OS(=O)(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)O
Name
Type
product
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.